molecular formula C9H10BrNO3 B1526015 5-Bromo-6-isopropoxynicotinic acid CAS No. 1311275-95-2

5-Bromo-6-isopropoxynicotinic acid

Cat. No.: B1526015
CAS No.: 1311275-95-2
M. Wt: 260.08 g/mol
InChI Key: ONPIWLDXHFEDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-isopropoxynicotinic acid is a chemical compound characterized by a bromine atom and an isopropoxy group attached to a pyridine ring

Scientific Research Applications

5-Bromo-6-isopropoxynicotinic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Application in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

5-Bromo-6-isopropoxynicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection. If inhaled or in contact with skin or eyes, medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-isopropoxynicotinic acid typically involves halogenation and alkoxylation reactions. One common method is the bromination of 6-isopropoxynicotinic acid using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-isopropoxynicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyridines or other heterocyclic compounds.

Mechanism of Action

The mechanism by which 5-Bromo-6-isopropoxynicotinic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-Bromonicotinic acid

  • 6-Isopropoxynicotinic acid

  • 3-Bromopyridine

  • 4-Bromopyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-bromo-6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPIWLDXHFEDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-isopropoxynicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-isopropoxynicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-isopropoxynicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-isopropoxynicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-isopropoxynicotinic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-isopropoxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.